2-bromo-5-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
Description
This compound features a benzamide core substituted with a bromo group at position 2, a methoxy group at position 5, and a tetrahydro-2H-pyran ring linked to a thiophen-3-yl moiety via a methylene bridge.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3S/c1-22-14-2-3-16(19)15(10-14)17(21)20-12-18(5-7-23-8-6-18)13-4-9-24-11-13/h2-4,9-11H,5-8,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGGWVPAFIHWMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCOCC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps. One common approach is to start with the bromination of 5-methoxybenzamide, followed by the introduction of the thiophene and tetrahydropyran moieties through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl compound, while substitution of the bromine atom with an amine would result in an amine derivative of the original compound.
Scientific Research Applications
2-bromo-5-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It may be used in the development of new materials with unique properties, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the structure of the compound and its derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Analysis
Target Compound :
- Core : Benzamide.
- Substituents :
- 2-Bromo, 5-methoxy on the benzene ring.
- Tetrahydro-2H-pyran-4-ylmethyl group with a thiophen-3-yl substituent.
Comparative Compounds :
5-Bromo-2-N-F7-Methoxy-3,4-Dihydrospiro[1,4-Benzoxazine-2,10-Cyclopropane]-6-Ylg-4-N-[4-(Pyridin-2-Ylmethoxy)Phenyl]Pyrimidine-2,4-Diamine ()
- Core : Pyrimidine.
- Substituents : Bromo, methoxy, spirocyclic benzoxazine, and pyridine-linked phenyl.
- Comparison :
- The bromo and methoxy groups are shared but positioned on different cores (benzamide vs. pyrimidine).
- The tetrahydro-2H-pyran group in the target compound may improve metabolic stability over the pyridine-linked phenyl group in ’s compound, which could introduce polarity-dependent clearance issues .
3-(4-(5-Methyl-1,3,4-Oxadiazol-2-yl)Phenoxy)-5-((Tetrahydro-2H-Pyran-4-yl)Methoxy)-N-(Thiazol-2-yl)Benzamide () Core: Benzamide. Substituents: Tetrahydro-2H-pyran, thiazol-2-yl, and oxadiazole-phenoxy groups. Comparison:
- Both compounds share the benzamide core and tetrahydro-2H-pyran moiety, suggesting similar synthetic strategies (e.g., coupling reactions).
- The thiophene in the target compound vs. thiazole in ’s compound alters electronic properties: thiophene’s lower polarity may enhance blood-brain barrier permeability, whereas thiazole’s nitrogen could facilitate hydrogen bonding with biological targets .
5-Bromo-N-[1-[(3-Chlorophenyl)Methyl]-1,2,4-Triazol-3-yl]Thiophene-2-Sulfonamide ()
- Core : Sulfonamide.
- Substituents : Bromo, thiophene, triazole, and chlorophenyl.
- Comparison :
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-bromo-5-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a benzamide backbone substituted with a bromine atom and a methoxy group, along with a tetrahydro-2H-pyran moiety linked to a thiophene ring. The molecular formula is , and it has a molecular weight of approximately 365.29 g/mol.
Antitumor Activity
Recent studies have indicated that compounds similar to 2-bromo-5-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide exhibit significant antitumor activity. For instance, derivatives containing the tetrahydro-pyran structure have shown efficacy as ALK5 inhibitors, which are crucial in the regulation of cancer cell proliferation and fibrosis .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Compound 8h | 25 | ALK5 inhibition |
| 2-bromo analog | TBD | TGF-β pathway inhibition |
The primary mechanism through which 2-bromo-5-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide exerts its biological effects is through the inhibition of the TGF-beta signaling pathway. This pathway is implicated in various pathological processes, including tumor progression and tissue fibrosis. By inhibiting ALK5, this compound may prevent the phosphorylation events necessary for TGF-beta signaling, thereby reducing tumor growth and fibrotic responses .
Cytotoxicity and Safety Profile
In vitro studies assessing cytotoxicity have shown that while the compound demonstrates potent biological activity, it also requires careful evaluation regarding its safety profile. Compounds in this class have been evaluated for genotoxicity using standard assays such as the Ames test and chromosome aberration tests. Results indicate that these compounds do not exhibit significant genotoxic effects at therapeutic concentrations .
Study on ALK5 Inhibition
A notable study investigated the effects of a series of tetrahydro-pyran derivatives on ALK5 activity. Among these, one derivative exhibited an IC50 value of 25 nM against ALK5 autophosphorylation, demonstrating substantial potential for therapeutic application in oncology . This study highlights the relevance of structural modifications in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
